4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)-benzoate
Overview
Description
4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)-benzoate is a versatile chemical compound used extensively in scientific research. Its unique properties make it suitable for various applications, including drug discovery, organic synthesis, and materials science.
Molecular Structure Analysis
The molecular formula of 4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)-benzoate is C24H26FNO2. It consists of a fluorophenyl group, a cyano group, and a butylcyclohexyl group attached to a benzoate ring .Physical and Chemical Properties Analysis
Safety and Hazards
Scientific Research Applications
Synthesis and Liquid Crystal Properties
The compound 4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)-benzoate is a novel liquid crystal material synthesized from 4-alkylcyclohexyl-benzoic acid through acylation and esterification reactions. The synthesized products were characterized by infrared spectroscopy (IR), proton nuclear magnetic resonance (^1HNMR), high-performance liquid chromatography (HPLC), and elemental analysis (EA), laying a foundation for studying the performance of liquid crystal materials (Shen Jin-ping, 2007).
Molecular Design for Dielectric Anisotropy
The structural features responsible for large positive values of dielectric anisotropy were explored in a series of 4-cyanophenyl 4-X-benzoates and 4-cyanobiphenyl-4′-yl 4-X-benzoates (X = pentyl, butoxy), with and without fluoro-substitution. The study aimed to determine the influence of fluoro-substitution patterns on dielectric properties, which is crucial for the design of liquid crystal displays with improved performance (G. W. Gray, M. Hird, D. Lacey, K. Toyne, 1989).
Dielectric and Mesomorphic Studies
Experimental investigations of dipole-dipole interactions in anisotropic solutions were conducted, focusing on the dielectric properties of liquid crystalline solutions. These studies provide insights into the orientationally ordered environments and the effect of molecular structure on the dielectric properties of liquid crystals (K. Toriyama, S. Sugimori, K. Moriya, and David A. Dunmur, R. Hanson, 1996).
Catalytic Applications
Beyond its applications in liquid crystals, related benzoate derivatives have been explored for catalytic activities. For instance, phenylsilsesquioxane-benzoate heptacopper complexes were synthesized, characterized, and evaluated as catalysts for the oxidation of alkanes and alcohols, demonstrating the compound's potential in catalysis and material science (A. Bilyachenko et al., 2022).
Environmental and Biological Transformations
The transformation of phenol to benzoate via para-carboxylation using fluorinated analogues elucidated the mechanism of transformation in environmental and biological systems. This research highlights the role of fluoro-substituted benzoates in understanding chemical transformations in anaerobic conditions (B. Genthner, G. Townsend, P. Chapman, 1989).
properties
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-(4-butylcyclohexyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO2/c1-2-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)24(27)28-22-14-13-21(16-26)23(25)15-22/h9-15,17-18H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKDTXQRPCOZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545761 | |
Record name | 4-Cyano-3-fluorophenyl 4-(4-butylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)-benzoate | |
CAS RN |
92118-83-7 | |
Record name | 4-Cyano-3-fluorophenyl 4-(4-butylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-(trans-4-butylcyclohexyl)-, 4-cyano-3-fluorophenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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